molecular formula C13H10N4S B2963384 1,3-Bis(phenylimino)thiourea CAS No. 23216-42-4

1,3-Bis(phenylimino)thiourea

Cat. No.: B2963384
CAS No.: 23216-42-4
M. Wt: 254.31
InChI Key: GWJXGGNBNZFXMM-UHFFFAOYSA-N
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Description

1,3-Bis(phenylimino)thiourea is a thiourea derivative characterized by two phenylimino groups attached to the central thiourea core. Its synthesis typically involves the condensation of thiourea with substituted benzaldehydes, forming Schiff base structures . This compound serves as a precursor for synthesizing heterocyclic systems, such as oxazepine and oxazepane derivatives, through reactions with anhydrides (e.g., maleic, succinic, or phthalic anhydrides). These reactions proceed via first-order kinetics, with thermodynamic studies revealing differences in activation energies and reaction pathways depending on substituents . Applications span pharmaceutical intermediates and materials science, leveraging its ability to form stable seven-membered rings.

Properties

IUPAC Name

1,3-bis(phenylimino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJXGGNBNZFXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC(=S)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(phenylimino)thiourea can be synthesized through the reaction of phenyl isothiocyanate with aniline. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{NCS} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{N}=\text{C}(\text{S})\text{N}=\text{C}_6\text{H}_5 ]

In this reaction, phenyl isothiocyanate (C6H5NCS) reacts with aniline (C6H5NH2) to form 1,3-Bis(phenylimino)thiourea.

Industrial Production Methods

Industrial production methods for 1,3-Bis(phenylimino)thiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(phenylimino)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiourea derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted thiourea compounds.

Scientific Research Applications

1,3-Bis(phenylimino)thiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

    Medicine: Research is ongoing into its potential use as an anticancer agent.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(phenylimino)thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This coordination ability makes it an effective ligand in catalytic reactions. The compound can also interact with biological molecules, disrupting cellular processes and exhibiting antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Thiourea Derivatives

Structural and Functional Modifications

Thiourea derivatives exhibit diverse properties based on substituents. Below is a comparative overview:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Applications References
1,3-Bis(phenylimino)thiourea Phenylimino groups Not reported Heterocyclic synthesis, first-order kinetics Pharmaceuticals, catalysts
1,3-Bis(3,4-dichlorophenyl)thiourea 3,4-Dichlorophenyl groups Not reported Antioxidant (IC50: 52 µg/mL ABTS; 45 µg/mL DPPH) Antioxidant agents
Bis(thiourea) derivatives (C₁₀H₂₁, C₁₂H₂₅, C₁₄H₂₉) Alkyl chains (n=10,12,14) Varies Antibacterial (Gram-negative bacteria) Antimicrobial coatings
N,N′-Bis(1-methylethyl)thiourea Isopropyl groups 160.28 High solubility (1.0±0.1 g/cm³ density) Industrial solvents, reagents
1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea Trifluoromethyl, cyclohexyl groups 413.4 Chiral catalysis (enantioselective synthesis) Asymmetric catalysis

Antioxidant Activity

Thiourea derivatives with electron-withdrawing substituents, such as chlorine atoms, demonstrate enhanced antioxidant properties. For example, 1,3-bis(3,4-dichlorophenyl)thiourea exhibits strong radical scavenging activity with IC50 values of 52 µg/mL (ABTS) and 45 µg/mL (DPPH) . In contrast, 1,3-Bis(phenylimino)thiourea is primarily utilized in heterocyclic synthesis rather than antioxidant applications, highlighting the role of substituents in directing biological activity.

Antibacterial Efficacy

Bis(thiourea) derivatives with long alkyl chains (C₁₀–C₁₄) show significant antibacterial activity against Escherichia coli, with efficacy increasing with chain length due to improved membrane disruption . The phenylimino variant, lacking alkyl chains, likely exhibits reduced antibacterial potency but greater utility in synthesizing pharmacologically active heterocycles.

Physicochemical Properties

  • Solubility and Crystallinity: Alkyl-substituted derivatives (e.g., N,N′-Bis(1-methylethyl)thiourea) exhibit higher solubility in organic solvents compared to aromatic variants like 1,3-Bis(phenylimino)thiourea, which may form less soluble crystalline phases .
  • Thermodynamic Stability: Reactions involving phenylimino derivatives require precise control, as demonstrated by their first-order kinetics and variable activation energies during heterocycle formation .

Biological Activity

1,3-Bis(phenylimino)thiourea (BPIT) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

1,3-Bis(phenylimino)thiourea is characterized by its unique thiourea functional group, which plays a crucial role in its biological interactions. The molecular formula is C13H12N4SC_{13}H_{12}N_4S, and it exhibits a molecular weight of approximately 252.33 g/mol.

Antibacterial Activity

BPIT has demonstrated significant antibacterial properties against various strains of bacteria. For instance, studies have shown that derivatives of thiourea compounds exhibit activity against Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) : BPIT derivatives have shown MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .
  • Comparative Studies : When compared to standard antibiotics like ceftriaxone, BPIT exhibited comparable inhibition zone diameters, indicating its potential as an effective antibacterial agent .

Anticancer Activity

The anticancer potential of BPIT has been extensively studied, revealing its efficacy against various cancer cell lines:

  • Cytotoxicity : BPIT has shown cytotoxic effects with IC50 values ranging from 7 to 20 µM against different cancer types, including breast and pancreatic cancers .
  • Mechanism of Action : The compound appears to target specific molecular pathways involved in cancer progression, such as inhibiting angiogenesis and altering cancer cell signaling pathways . For instance, studies indicate that BPIT can induce apoptosis in cancer cells by affecting cell cycle regulation .

Enzyme Inhibition

BPIT has been investigated for its ability to inhibit specific enzymes:

  • Enzyme Interaction : The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects . For instance, it has been suggested that BPIT may act as an inhibitor of mitogen-activated protein kinase (MAPK), which is involved in cellular signaling pathways .

Case Studies

  • Antibacterial Efficacy Study :
    • A study conducted on several thiourea derivatives, including BPIT, showed promising results against S. aureus and E. coli. The compounds were synthesized via condensation reactions and tested for antibacterial activity using agar diffusion methods.
    • Results indicated that BPIT derivatives had inhibition zones comparable to those of traditional antibiotics .
  • Anticancer Activity in Cell Lines :
    • Research involving human leukemia cell lines demonstrated that BPIT exhibited significant cytotoxicity with IC50 values as low as 1.50 µM. The treated cells showed alterations in morphology indicative of apoptosis .
    • Another study highlighted the ability of BPIT to induce cell cycle arrest at the S phase, suggesting a mechanism for its anticancer effects .

Summary of Research Findings

Biological ActivityObserved EffectReference
AntibacterialMIC: 40-50 µg/mL against multiple strains
AnticancerIC50: 7-20 µM across various cancer types
Enzyme InhibitionModulates enzyme activity affecting signaling pathways

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